Chemical Structure and Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane: A Technical Guide for Medicinal Chemistry
Chemical Structure and Physicochemical Properties of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane: A Technical Guide for Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic selection of chemical building blocks is the foundation of successful lead optimization. 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is a highly versatile, bifunctional scaffold that merges the conformational flexibility of a 1,4-diazepane (homopiperazine) ring with the metabolic stability and electronic modulation of a 3-fluoropyridine core. This technical whitepaper dissects the molecular anatomy, physicochemical profile, and synthetic methodologies associated with this compound, providing medicinal chemists with the authoritative grounding needed to deploy it against complex biological targets such as kinases and G-protein-coupled receptors (GPCRs).
Molecular Anatomy & Causality in Drug Design
The architecture of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane is deliberately designed to overcome common pharmacokinetic and physicochemical liabilities encountered in early-stage drug development.
The 1,4-Diazepane Scaffold: Disrupting Crystal Packing
While piperazine is a traditional workhorse in medicinal chemistry, its high symmetry and rigidity often lead to tight crystal lattice packing, resulting in high melting points and poor thermodynamic aqueous solubility. Ring expansion to the seven-membered 1,4-diazepane introduces a structural "kink." This conformational flexibility disrupts crystal packing, significantly enhancing aqueous solubility[1]. Furthermore, the extended spatial relationship between the two nitrogen atoms alters the exit vectors for substituents, allowing researchers to probe novel spatial geometries in binding pockets that are inaccessible to standard piperazine derivatives.
The 3-Fluoropyridine Moiety: Electronic Modulation and Metabolic Shielding
The strategic placement of a fluorine atom adjacent to the pyridine nitrogen serves two critical, causal functions:
-
pKa Modulation & hERG Mitigation: Fluorine is the most electronegative element (Pauling scale 3.98). Its strong electron-withdrawing inductive effect pulls electron density away from the adjacent pyridine nitrogen, lowering its basicity (pKa). This is a validated strategy to reduce binding affinity to the hERG potassium channel, mitigating cardiovascular toxicity risks commonly associated with highly basic amines[2].
-
Metabolic Shielding: The highly polarized, stable C–F bond (bond energy ~116 kcal/mol) sterically and electronically shields the 2-position and 4-position of the pyridine ring from cytochrome P450-mediated oxidative metabolism, thereby prolonging the in vivo half-life of the resulting drug candidate[2].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of downstream derivatives. The compound is typically synthesized and stored as a dihydrochloride salt to prevent aerial oxidation and improve handling[3], though the free base is generated in situ during coupling reactions[4].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source / Method |
| Chemical Name | 1-(3-Fluoropyridin-2-yl)-1,4-diazepane | IUPAC Nomenclature |
| CAS Number (Free Base) | 1339242-88-4 | Vendor Data[4] |
| CAS Number (Di-HCl Salt) | 2126160-39-0 | Vendor Data[3] |
| Molecular Formula (Base) | C10H14FN3 | Structural Analysis[4] |
| Molecular Weight (Base) | 195.24 g/mol | Calculated |
| Molecular Weight (Salt) | 268.16 g/mol | Calculated[3] |
| SMILES String | FC1=C(N2CCNCCC2)N=CC=C1 | Structural Analysis[3] |
| Predicted pKa (Diazepane NH) | ~10.2 - 10.5 | In Silico Projection |
| Predicted LogP | 1.1 - 1.5 | In Silico Projection |
Synthetic Methodologies & Workflow
The synthesis of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction, followed by controlled acidic deprotection.
Fig 1: Synthesis workflow of 1-(3-Fluoropyridin-2-yl)-1,4-diazepane via SNAr reaction.
Step-by-Step Experimental Protocol (Self-Validating System)
Objective: To synthesize the target building block via SNAr while avoiding the formation of regioisomeric impurities.
Step 1: SNAr Coupling
-
In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (1.0 eq) and 1-Boc-1,4-diazepane (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
-
Causality Note: NMP is selected as a high-boiling, polar aprotic solvent to stabilize the Meisenheimer complex transition state inherent to SNAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.
-
-
Heat the reaction mixture to 120°C for 12–16 hours.
-
Validation: Monitor progression via LC-MS. The reaction is deemed complete when the mass peak corresponding to the starting pyridine is entirely consumed.
-
Step 2: Workup and Isolation
-
Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated aqueous NaHCO3, followed by three aggressive washes with brine.
-
Causality Note: Repeated brine washes are critical for the complete removal of NMP, which can otherwise co-elute and interfere with subsequent deprotection steps.
-
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.
Step 3: Acidic Deprotection
-
Dissolve the crude intermediate in Dichloromethane (DCM) (0.2 M) and cool to 0°C.
-
Add 4M HCl in Dioxane (10 eq) dropwise.
-
Causality Note: HCl in dioxane is explicitly chosen over Trifluoroacetic Acid (TFA). TFA deprotection leaves trifluoroacetate counterions that are notoriously difficult to remove and can cause false positives in downstream biochemical assays. HCl yields the easily isolable dihydrochloride salt directly.
-
-
Stir at room temperature for 4 hours. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 1-(3-fluoropyridin-2-yl)-1,4-diazepane dihydrochloride[3]. Validate the final structure via 1H-NMR and 13C-NMR.
Pharmacophore Dynamics & Target Interactions
When integrated into a larger drug molecule, the 1-(3-fluoropyridin-2-yl)-1,4-diazepane moiety acts as a dynamic pharmacophore capable of executing multiple simultaneous interactions within a protein binding site.
Fig 2: Pharmacophore mapping and target interaction pathways of the molecule.
-
The Diazepane Secondary Amine: At physiological pH (7.4), the distal nitrogen of the diazepane ring is heavily protonated. This allows it to act as a potent hydrogen bond donor and form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) typically found in the hinge regions of kinases or the orthosteric sites of GPCRs[1].
-
The Pyridine Nitrogen: Functions as a localized hydrogen bond acceptor, often interacting with backbone amides of the target protein.
-
The Fluorine Atom: Beyond metabolic shielding, the fluorine atom can engage in multipolar interactions with the carbon of an adjacent amide carbonyl (C-F···C=O) or participate in orthogonal halogen bonding, locking the molecule into a bioactive conformation[2].
Sources
- 1. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. appchemical.com [appchemical.com]
- 4. 1-(3-fluoropyridin-2-yl)-1,4-diazepane | 1339242-88-4 | Buy Now [molport.com]
